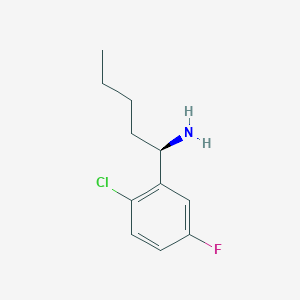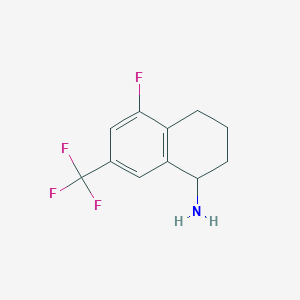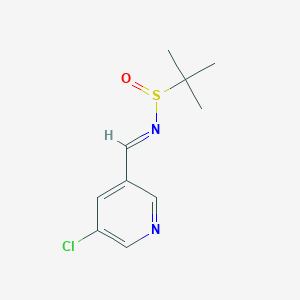
3-((Benzyloxy)methyl)-3-ethynyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Benzyloxy)methyl)-3-ethynyloxetane is an organic compound that features a unique structure combining an oxetane ring with benzyloxy and ethynyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-3-ethynyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step involves the reaction of the oxetane intermediate with benzyl alcohol under suitable conditions to form the benzyloxy derivative.
Addition of the Ethynyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Benzyloxy)methyl)-3-ethynyloxetane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((Benzyloxy)methyl)-3-ethynyloxetane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-((Benzyloxy)methyl)-3-ethynyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through π-π interactions, while the ethynyl group can participate in covalent bonding with target molecules . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Benzyloxy)methyl)-3-hydroxyoxetane: Similar structure but with a hydroxyl group instead of an ethynyl group.
3-((Benzyloxy)methyl)-3-methyloxetane: Contains a methyl group instead of an ethynyl group.
Uniqueness
3-((Benzyloxy)methyl)-3-ethynyloxetane is unique due to the presence of both benzyloxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-ethynyl-3-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C13H14O2/c1-2-13(10-15-11-13)9-14-8-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
InChI-Schlüssel |
LRFYUEOSPKHWEN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(COC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)



![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)




